molecular formula C20H24O5 B1674047 Fragransin A2 CAS No. 112652-46-7

Fragransin A2

Cat. No.: B1674047
CAS No.: 112652-46-7
M. Wt: 344.4 g/mol
InChI Key: GMXMKSFJQLFOSO-IIBDXVJDSA-N
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Mechanism of Action

Target of Action

Fragransin A2 is a lignan, a type of polyphenolic compound Lignans are known to interact with a variety of cellular targets, including enzymes, receptors, and transport proteins, which contribute to their diverse biological activities .

Mode of Action

It has been shown to exhibit anticancer activity . This suggests that it may interact with targets involved in cell proliferation and survival, leading to the inhibition of cancer cell growth .

Biochemical Pathways

Lignans like this compound are known to influence a variety of biochemical pathways due to their interaction with multiple cellular targets . These pathways may include those involved in cell cycle regulation, apoptosis, and signal transduction, which could contribute to its observed anticancer activity .

Pharmacokinetics

The bioavailability of lignans can be influenced by factors such as their solubility, stability, and the presence of transport proteins .

Result of Action

This compound has been shown to exhibit weak cytotoxic activity against the KB cell line (epidermoid carcinoma of the oral cavity), with an IC50 value of 16.26 μg/mL . This suggests that this compound may induce cell death in cancer cells, contributing to its anticancer activity .

Action Environment

The action of this compound, like other lignans, can be influenced by various environmental factors. These may include the pH and composition of the cellular environment, the presence of other interacting molecules, and the specific characteristics of the target cells

Biochemical Analysis

Biochemical Properties

Fragransin A2 plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been observed to exhibit weak cytotoxicity against the KB cell line, which is an epidermoid carcinoma of the oral cavity . The interaction of this compound with cellular proteins and enzymes is crucial for its anticancer activity. Specifically, it inhibits the proliferation of cancer cells by interfering with their metabolic pathways and inducing apoptosis .

Cellular Effects

This compound affects various types of cells and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis . This compound influences cell signaling pathways, particularly those involved in cell growth and survival. By modulating gene expression, this compound can alter the expression of genes associated with cell cycle regulation and apoptosis . Additionally, it impacts cellular metabolism by disrupting the metabolic pathways that cancer cells rely on for energy production and growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, leading to enzyme inhibition and changes in gene expression. This compound binds to specific proteins and enzymes within the cell, inhibiting their activity and disrupting cellular processes . This inhibition can lead to the activation of apoptotic pathways, resulting in programmed cell death. Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation, thereby preventing the proliferation of cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anticancer effects, although the extent of these effects may vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects may be observed, including damage to normal tissues and organs . Threshold effects have been noted, where a certain dosage is required to achieve the desired anticancer effects, but exceeding this dosage can lead to adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play a role in its metabolism. It has been shown to affect metabolic flux and alter metabolite levels within cells . By disrupting the metabolic pathways that cancer cells rely on, this compound can inhibit their growth and survival . The specific enzymes and cofactors involved in the metabolism of this compound are crucial for understanding its biochemical properties and effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. This compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution within cells . These interactions can influence the localization and accumulation of this compound, affecting its efficacy and potency . Understanding the transport and distribution mechanisms of this compound is important for optimizing its therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall efficacy . Understanding the factors that determine the subcellular localization of this compound is important for elucidating its mechanism of action .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Fragransin A2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Fragransin A2 has several scientific research applications, including:

Comparison with Similar Compounds

Fragransin A2 is part of a group of lignan compounds that include:

  • Nectandrin B
  • Verrucosin
  • Macelignan
  • Dihydroguaiaretic acid

Uniqueness: this compound is unique due to its specific structural features and the particular biological activities it exhibits. While other lignans also show various biological activities, this compound’s weak cytotoxicity against certain cancer cell lines sets it apart .

Properties

IUPAC Name

4-[(2R,3R,4R,5R)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O5/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)25-19(11)13-5-7-15(21)17(9-13)23-3/h5-12,19-22H,1-4H3/t11-,12-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXMKSFJQLFOSO-IIBDXVJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](O[C@H]1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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